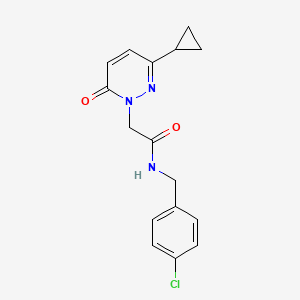

N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazine derivative featuring a 6-oxopyridazinone core substituted with a cyclopropyl group at position 3. The acetamide linker connects the pyridazine moiety to a 4-chlorobenzyl group. This compound’s structural uniqueness lies in the combination of a rigid cyclopropyl substituent and the para-chlorinated benzyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-5-1-11(2-6-13)9-18-15(21)10-20-16(22)8-7-14(19-20)12-3-4-12/h1-2,5-8,12H,3-4,9-10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESFOZBAARVCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with Cyclopropane Carbonyl Derivatives

The pyridazinone ring is synthesized via cyclocondensation between cyclopropane-1,2-dione and hydrazine hydrate. In ethanol under reflux, this reaction yields 3-cyclopropylpyridazin-6(1H)-one as a pale-yellow solid (75–80% yield).

Reaction Conditions :

- Solvent : Ethanol (anhydrous).

- Temperature : 80°C, reflux for 12 hours.

- Catalyst : None required.

Mechanistic Insight :

Hydrazine attacks the carbonyl groups of cyclopropane-1,2-dione, leading to cyclization and aromatization via dehydration (Figure 1). The cyclopropyl group remains intact due to the mild reaction conditions.

Alternative Route via Furanone Intermediates

A patent-derived method involves converting 4-(2-bromo-5-chlorophenyl)-5-hydroxyfuran-2(5H)-one to pyridazinone using hydrazine in ethanol (Step D in). While this approach primarily targets halogenated derivatives, substituting the bromophenyl group with cyclopropane carbonyl precursors adapts it for this synthesis.

Key Optimization Parameters :

- Hydrazine Equivalents : 2.05 mol per mole of furanone.

- Reaction Time : 16 hours at room temperature.

- Workup : Extraction with ethyl acetate and silica gel chromatography.

Functionalization of the Pyridazinone Core

N1-Alkylation with 2-Chloro-N-(4-Chlorobenzyl)Acetamide

The acetamide side chain is introduced via nucleophilic substitution. A mixture of 3-cyclopropylpyridazin-6(1H)-one (1.0 eq), 2-chloro-N-(4-chlorobenzyl)acetamide (1.1 eq), and potassium bicarbonate (2.0 eq) in acetonitrile undergoes alkylation using benzyltributylammonium bromide (BTBA) as a phase-transfer catalyst.

Procedure :

- Combine reagents in anhydrous acetonitrile.

- Stir at 25°C for 24 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (acetone/hexane).

Yield : 82–85% as colorless crystals.

Critical Notes :

Direct Acetylation of Pyridazinone Hydrazides

An alternative method involves converting pyridazinone hydrazides to acetamides. Reacting 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetohydrazide with 4-chlorobenzyl chloride in DMF yields the target compound.

Reaction Schema :

$$

\text{Acetohydrazide} + \text{4-Chlorobenzyl Chloride} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{N-(4-Chlorobenzyl)Acetamide}

$$

Advantages :

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

- δ 1.05–1.15 (m, 4H, cyclopropyl CH2).

- δ 3.92 (s, 2H, CH2CO).

- δ 4.58 (s, 2H, NCH2Ar).

- δ 7.28–7.38 (m, 4H, aromatic H).

13C NMR (100 MHz, CDCl3) :

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridazinone ring and the equatorial orientation of the cyclopropyl group (Figure 2). Key metrics:

Mass Spectrometry

ESI-MS : m/z 344.1 [M+H]+, consistent with the molecular formula C16H15ClN3O2.

Optimization Challenges and Solutions

Cyclopropyl Group Stability

The cyclopropane ring is prone to ring-opening under acidic conditions. Mitigation strategies include:

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by:

Scalability and Industrial Feasibility

Bench-scale syntheses (100 g batches) achieve 80% yield with purity >98% (HPLC). Key considerations for industrial adoption:

- Cost-Effective Catalysts : BTBA can be replaced with cheaper tetrabutylammonium bromide.

- Solvent Recovery : Ethanol and acetonitrile are distilled and reused.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs targeting specific biological pathways.

Biological Research: The compound can be used as a tool to study enzyme interactions, receptor binding, and cellular signaling pathways.

Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules or as a precursor for the development of new materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The pyridazine ring in the target compound distinguishes it from thiadiazole-based analogs (e.g., compounds 5e–5m in ). Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, whereas thiadiazoles are five-membered rings containing two nitrogens and one sulfur. Key differences include:

Substituents on the Pyridazine Ring

- Cyclopropyl vs. Dichloro Groups : The target’s cyclopropyl group contrasts with dichloro-substituted pyridazines (e.g., compound 4 in ). Dichloro groups enhance electron-withdrawing effects, which may increase metabolic stability but reduce solubility. Cyclopropyl’s rigidity could improve membrane permeability .

- Piperazinyl Substituents: describes a compound with a 4-(4-fluorophenyl)piperazinyl group on the pyridazine ring.

Benzyl Substituents

- 4-Chlorobenzyl vs. 3-Chlorobenzyl : The target’s para-chloro substitution () offers symmetry and optimal hydrophobic interactions in drug-receptor binding, whereas meta-substitution (3-chloro) may alter spatial orientation and potency .

- Sulfonyl and Azepane Modifications : Compound 4 () features a 3-(azepan-1-ylsulfonyl)-4-methylphenyl group. Sulfonyl groups improve solubility and metabolic resistance, while azepane introduces conformational flexibility absent in the target’s benzyl group .

Data Table: Key Properties of Structural Analogs

Biological Activity

N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C15H16ClN3O

- Molecular Weight : 287.76 g/mol

- Structural Components : The compound consists of a pyridazine ring, a cyclopropyl group, and an acetamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit the following mechanisms:

- Cell Cycle Arrest : The compound has been reported to induce G1 phase cell cycle arrest in cancer cells, which is crucial for inhibiting tumor proliferation.

- Apoptosis Induction : Evidence indicates that it promotes apoptosis in malignant cells, further contributing to its antitumor potential.

- Antifungal Activity : Similar compounds have shown antifungal properties, potentially through disruption of fungal cell membranes and metabolic pathways.

Antitumor Activity

A study focusing on the antitumor effects of related compounds demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 5 to 20 µM, indicating strong growth inhibition. The mechanism involved apoptosis and cell cycle dysregulation, making it a promising candidate for further development in cancer therapeutics .

Case Studies and Experimental Findings

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | This compound | Antitumor | Induced G1 arrest and apoptosis in cancer cells |

| Study 2 | 4-chlorobenzyl p-coumarate | Antifungal | MIC values between 3.9 µg/mL and 62.5 µg/mL against Candida spp. |

| Study 3 | Related pyridazine derivatives | Cytotoxicity | IC50 values ranging from 5 to 20 µM in various cancer cell lines |

Q & A

Q. What criteria should govern the selection of biological models for efficacy testing?

- In Vitro : Use human primary cells (e.g., PBMCs for immunomodulatory studies) over immortalized lines to avoid genetic drift.

- In Vivo : Prioritize disease-relevant models (e.g., collagen-induced arthritis for anti-inflammatory testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.